1-Cyclopropyl-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-5(2)7(8)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
CBPAZAKGLBSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CC1)N |
Origin of Product |
United States |
Contextual Significance Within Contemporary Amine Chemistry Research
In modern amine chemistry, there is a significant focus on creating molecules with well-defined three-dimensional structures to achieve specific biological activities or catalytic functions. The cyclopropyl (B3062369) group is a "bioisostere" often used to replace moieties like gem-dimethyl groups or alkenes, providing conformational rigidity that can lock a molecule into a bioactive shape. acs.orgscientificupdate.com This rigidity is crucial for enhancing binding affinity to biological targets and improving metabolic stability. acs.orghyphadiscovery.com 1-Cyclopropyl-2-methylpropan-1-amine embodies this principle, serving as a chiral synthon whose rigid cyclopropyl scaffold is of high interest in the design of novel therapeutic agents and specialized organic materials. longdom.orgacs.org The unique electronic properties of the cyclopropane (B1198618) ring, which exhibits partial π-character, further distinguish it from simple alkyl amines, influencing its reactivity and intermolecular interactions. acs.org
Historical Trajectory of Research into Cyclopropyl Containing Amines
Research into cyclopropyl-containing amines dates back to the mid-20th century, driven by the discovery of their unique reactivity and biological potential. google.com Early synthetic routes relied on classical cyclopropanation methods, such as the Simmons-Smith reaction, or multi-step sequences often starting from cyclopropanecarboxylic acid derivatives via rearrangements like the Curtius or Hofmann reactions. peeref.comgoogleapis.com These initial methods often faced challenges in controlling stereochemistry and were not always suitable for large-scale production. google.com
A significant advancement came with the development of metal-catalyzed reactions, including adaptations of the Kulinkovich reaction, which allowed for the synthesis of aminocyclopropanes directly from amides or nitriles. acs.orgpeeref.com Over the decades, the focus has shifted towards achieving high levels of stereoselectivity. The development of asymmetric catalysis and the use of chiral auxiliaries have enabled the synthesis of specific enantiomers of complex cyclopropylamines, which is critical for their application in pharmacology. google.comnih.gov A 2021 patent, for instance, describes a scalable method for producing non-racemic 1-cyclopropylalkyl-1-amines with high optical purity, highlighting the ongoing industrial and academic importance of this molecular class. google.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of organic molecules like 1-Cyclopropyl-2-methylpropan-1-amine. Through a suite of one- and multi-dimensional experiments, a complete picture of the molecule's framework can be assembled.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Multi-dimensional NMR experiments are indispensable for mapping the complex spin systems within 1-Cyclopropyl-2-methylpropan-1-amine.
Correlation SpectroscopY (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. sdsu.edu For 1-Cyclopropyl-2-methylpropan-1-amine, COSY spectra would be expected to show correlations between the methine proton at the C1 position and the protons of the adjacent cyclopropyl (B3062369) and isopropyl groups. This confirms the direct linkage of these structural fragments.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to, showing one-bond ¹H-¹³C correlations. sdsu.eduyoutube.com This technique is crucial for assigning the specific carbon signals to their corresponding protons in the molecule's backbone and side chains.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and preferred conformations. youtube.com For a chiral molecule like 1-Cyclopropyl-2-methylpropan-1-amine, NOESY can help in understanding the spatial arrangement of the cyclopropyl and isopropyl groups relative to each other.
A hypothetical table of expected NMR correlations for 1-Cyclopropyl-2-methylpropan-1-amine is presented below.
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbon) |
| CH-NH₂ (C1) | CH of cyclopropyl, CH of isopropyl | Carbons of isopropyl group, Carbons of cyclopropyl group |
| CH of isopropyl | CH-NH₂, CH₃ of isopropyl | C1, Methyl carbons of isopropyl |
| CH₃ of isopropyl | CH of isopropyl | C1, CH of isopropyl |
| CH of cyclopropyl | CH-NH₂, CH₂ of cyclopropyl | C1, CH₂ carbons of cyclopropyl |
| CH₂ of cyclopropyl | CH of cyclopropyl | C1, Other carbons of cyclopropyl |
Application of Chiral Shift Reagents and Chiral Solvating Agents in NMR for Enantiomeric Excess Determination
Since 1-Cyclopropyl-2-methylpropan-1-amine possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which have different NMR spectra. researchgate.net The signals corresponding to each enantiomer become chemically non-equivalent and are resolved into separate peaks, allowing for quantification by integration. tcichemicals.com
Chiral Solvating Agents (CSAs): CSAs function by forming diastereomeric solvates with the enantiomers of the analyte through non-covalent interactions. researchgate.net This association leads to small but measurable differences in the chemical shifts of the enantiomers, enabling their differentiation and the calculation of enantiomeric excess. researchgate.netrsc.org The amine functional group in 1-Cyclopropyl-2-methylpropan-1-amine would be the primary site of interaction for many common CSAs.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the exact elemental composition of the molecule. For 1-Cyclopropyl-2-methylpropan-1-amine (C₇H₁₅N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated ion, [M+H]⁺, with the theoretically calculated value.
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Monoisotopic Mass | 113.120449 u |
| Theoretical m/z of [M+H]⁺ | 114.128274 u |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of 1-Cyclopropyl-2-methylpropan-1-amine (m/z 114) would be isolated, subjected to collision-induced dissociation, and the resulting fragment ions would be detected. unt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info
Plausible fragmentation pathways for 1-Cyclopropyl-2-methylpropan-1-amine would include:
Loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.
Loss of a cyclopropyl radical (•C₃H₅), resulting in a different fragment ion.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |
| 114 | Isopropyl radical (43 u) | 71 |
| 114 | Cyclopropyl radical (41 u) | 73 |
| 114 | Ammonia (B1221849) (17 u) | 97 |
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The spectrum arises from the absorption of energy corresponding to the vibrational frequencies of the molecule's bonds.
For 1-Cyclopropyl-2-methylpropan-1-amine, key characteristic vibrational modes would include:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.
C-H Stretching: Vibrations for sp³ hybridized C-H bonds are found just below 3000 cm⁻¹. The C-H bonds within the strained cyclopropyl ring are expected to show characteristic stretches at slightly higher frequencies, typically above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group usually appears in the 1650-1580 cm⁻¹ range.
C-N Stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ region for aliphatic amines. mdpi.com
A summary of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Primary Amine (-NH₂) |
| C-H Stretch (cyclopropyl) | > 3000 | Cyclopropyl C-H |
| C-H Stretch (aliphatic) | < 3000 | Isopropyl C-H |
| N-H Bend (scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |
| C-N Stretch | 1250 - 1020 | Aliphatic Amine |
Detailed analysis, often aided by computational chemistry, can correlate subtle shifts in these frequencies to different molecular conformations. nih.gov
Advanced Chromatographic Techniques for Separation, Purity, and Stereoisomer Analysis
Chromatographic methods are paramount for separating 1-Cyclopropyl-2-methylpropan-1-amine from impurities and for resolving its enantiomers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity and volatility of 1-Cyclopropyl-2-methylpropan-1-amine. The analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) on standard nonpolar columns. h-brs.dechromatographyonline.com Derivatization, for instance with trifluoroacetic anhydride, is a common strategy to improve chromatographic behavior and volatility. h-brs.de
In the mass spectrometer using electron ionization (EI), the molecule will undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but it is often weak for primary amines. The most significant fragmentation pathway is typically alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For this compound, alpha-cleavage would lead to two primary fragment ions: loss of the isopropyl group to yield an ion at m/z 70, and loss of the cyclopropyl group to yield an ion at m/z 86. The base peak is often the result of this cleavage. Further fragmentation could involve the loss of neutral molecules from these initial fragments.
| Ion (m/z) | Proposed Fragment Structure/Origin | Relative Abundance |
| 113 | [M]⁺ (Molecular Ion) | Low |
| 98 | [M-CH₃]⁺ | Moderate |
| 86 | [M-C₃H₅]⁺ (Loss of cyclopropyl) | High |
| 70 | [M-C₃H₇]⁺ (Loss of isopropyl) | High / Base Peak |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | Moderate |
This table represents a predicted fragmentation pattern based on the principles of mass spectrometry for primary amines.
High-performance liquid chromatography (HPLC) is a versatile technique for the non-volatile analysis and purity assessment of amines. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov Due to the basic nature of the amine group, which can interact with residual silanols on silica-based columns leading to peak tailing, specific conditions are required. hplc.eu Using a modern, end-capped C18 or a polymer-based column can mitigate these interactions. hplc.eushodex.com
The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the protonated amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. sielc.com Since 1-Cyclopropyl-2-methylpropan-1-amine lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC) to enable UV detection. sielc.comchromforum.org
As 1-Cyclopropyl-2-methylpropan-1-amine is a chiral molecule, determining its enantiomeric excess (ee) is crucial. This is achieved using chiral chromatography, either by GC or HPLC with a chiral stationary phase (CSP).
High-performance liquid chromatography is a well-established technique for chiral analysis. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds, including amines. yakhak.org The separation is typically performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol), often with the addition of acidic and basic modifiers to improve resolution and peak shape. chromatographyonline.com Another class of CSPs based on derivatized cyclofructans has also shown excellent selectivity for primary amines. chromatographyonline.com
Chiral GC can also be employed, often after derivatization of the amine to form a less polar derivative, using columns coated with chiral selectors like cyclodextrin (B1172386) derivatives.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis (of Derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state and for unambiguously assigning its absolute configuration. wikipedia.org Since 1-Cyclopropyl-2-methylpropan-1-amine is a liquid or low-melting solid at room temperature, it is not suitable for direct single-crystal X-ray analysis.
To overcome this, a crystalline derivative must be prepared. A common and effective strategy is to form a salt by reacting the amine with a chiral or achiral acid (e.g., carboxylic or sulfonic acids). acs.orgcaltech.edu The resulting salt often has a much higher propensity to form high-quality single crystals suitable for diffraction experiments. If a chiral resolving agent is used to form a diastereomeric salt, the absolute configuration of the amine can be determined relative to the known configuration of the co-former. Alternatively, if a heavy atom is present in the crystal structure (either in the amine derivative or the counter-ion), anomalous dispersion effects can be used to determine the absolute configuration directly. nih.gov The analysis provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the crystal lattice. acs.org
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule like 1-Cyclopropyl-2-methylpropan-1-amine, which contains a single stereocenter, its two enantiomers, (R)- and (S)-1-Cyclopropyl-2-methylpropan-1-amine, will produce CD spectra that are mirror images of each other. This characteristic makes CD spectroscopy an invaluable tool for determining both the absolute configuration and the enantiomeric purity of the compound.
The amine functionality in 1-Cyclopropyl-2-methylpropan-1-amine does not possess a strong chromophore in the accessible ultraviolet-visible region. Therefore, direct CD analysis often requires derivatization to introduce a suitable chromophore near the stereocenter. Alternatively, the analysis can be performed by forming host-guest complexes with a chiral host molecule. nih.gov The interaction between the chiral amine and the host generates a distinct CD signal, which can be correlated with the amine's stereochemistry. rsc.org
Enantiomeric Purity Determination
The magnitude of the CD signal, typically measured as the differential extinction coefficient (Δε) or ellipticity (θ), is directly proportional to the concentration difference between the two enantiomers in a sample. This linear relationship forms the basis for quantifying the enantiomeric excess (ee).
A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength (usually the wavelength of maximum absorption, λmax) against known enantiomeric excesses of the compound. For 1-Cyclopropyl-2-methylpropan-1-amine, this would involve preparing a series of samples with varying ratios of the (R)- and (S)-enantiomers.
Illustrative Research Findings:
While specific experimental CD data for 1-Cyclopropyl-2-methylpropan-1-amine is not extensively available in public literature, studies on analogous α-chiral primary amines demonstrate the general principles. utexas.edunih.gov For instance, a protocol involving the derivatization of the amine with pyridine (B92270) carboxaldehyde to form a chiral imine, followed by complexation with a copper(I)-BINAP complex, has been shown to produce a strong metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.govnih.gov The intensity of this band is then used to determine the enantiomeric excess with high accuracy. The relationship between the CD signal and enantiomeric excess is expected to be linear, as illustrated in the hypothetical data below.
| Enantiomeric Excess (% ee of S-enantiomer) | CD Signal (mdeg) at λmax |
|---|---|
| 100 | -50.0 |
| 75 | -37.5 |
| 50 | -25.0 |
| 25 | -12.5 |
| 0 (Racemic) | 0.0 |
| -25 | 12.5 |
| -50 | 25.0 |
| -75 | 37.5 |
| -100 | 50.0 |
Absolute Configuration Determination
The absolute configuration of a chiral molecule determines the sign of its CD spectrum. wikipedia.org For a pair of enantiomers, one will exhibit a positive Cotton effect (a positive peak in the CD spectrum), while the other will show a negative Cotton effect of equal magnitude at the same wavelength. researchgate.net
The absolute configuration of 1-Cyclopropyl-2-methylpropan-1-amine can be determined by one of two primary methods using CD spectroscopy:
Comparison with a Standard: The experimental CD spectrum of an enantiomerically pure sample is compared with the spectrum of a standard sample whose absolute configuration has been unequivocally determined by another method, such as X-ray crystallography.
Theoretical Calculation: In the absence of a reference standard, the absolute configuration can be assigned by comparing the experimental CD spectrum with a theoretically calculated spectrum. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectra for both the (R) and (S) configurations. The configuration that yields a calculated spectrum matching the experimental one is assigned to the sample.
Illustrative Research Findings:
For many α-chiral primary amines, a consistent relationship is observed between the stereochemistry at the α-carbon and the sign of the Cotton effect after derivatization. For example, forming a complex with a chiral host like enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and o-formylphenyl boronic acid can produce distinct CD signals for each enantiomer of the amine. rsc.org The sign of the observed Cotton effect can then be empirically correlated to the R or S configuration based on studies of similar amines. The hypothetical data below illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers of a derivatized 1-Cyclopropyl-2-methylpropan-1-amine.
| Enantiomer | λmax (nm) | Differential Extinction Coefficient (Δε) (M-1cm-1) | Sign of Cotton Effect |
|---|---|---|---|
| (S)-1-Cyclopropyl-2-methylpropan-1-amine Derivative | 255 | -8.5 | Negative |
| (R)-1-Cyclopropyl-2-methylpropan-1-amine Derivative | 255 | +8.5 | Positive |
This non-destructive and highly sensitive technique, particularly when combined with computational analysis, provides a reliable method for the complete stereochemical characterization of 1-Cyclopropyl-2-methylpropan-1-amine.
Basicity and Nucleophilicity Profiles in Various Media
The primary amine group in 1-Cyclopropyl-2-methylpropan-1-amine confers both basic and nucleophilic properties. Basicity refers to the amine's ability to accept a proton, while nucleophilicity describes its ability to donate its lone pair of electrons to an electrophilic center. While these two properties are often correlated, they are distinct, with nucleophilicity being more sensitive to steric hindrance. masterorganicchemistry.com
Generally, the nucleophilicity of amines follows the order of secondary > primary > ammonia, a trend that correlates with their basicity. masterorganicchemistry.com The presence of the bulky isopropyl group adjacent to the cyclopropyl moiety in 1-Cyclopropyl-2-methylpropan-1-amine may introduce steric hindrance, potentially reducing its nucleophilicity compared to less hindered primary amines. masterorganicchemistry.com However, the electron-donating nature of the alkyl groups enhances the electron density on the nitrogen atom, increasing its basicity.
The medium in which the amine is dissolved significantly impacts these properties. In protic solvents like water or alcohols, the amine can be solvated via hydrogen bonding, which can affect its reactivity. In aprotic solvents, these hydrogen-bonding interactions are absent, which can lead to different reactivity profiles. The pH of the medium is also critical; at low pH, the amine will be protonated to form its non-nucleophilic ammonium (B1175870) conjugate acid. lumenlearning.com
Reactions Involving the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom makes the primary amine of 1-Cyclopropyl-2-methylpropan-1-amine a reactive center for a variety of chemical transformations.
Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride or carboxylate). Lipase-catalyzed acylation has been demonstrated for structurally similar chiral amines, indicating that enzymatic methods can also be employed for these transformations. researchgate.net
The nitrogen of 1-Cyclopropyl-2-methylpropan-1-amine can be alkylated by reaction with alkyl halides. However, this method can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts.
A more controlled and widely used method for N-alkylation is reductive alkylation (or reductive amination). This process involves two steps: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of the imine to the corresponding secondary amine. The two steps can be performed sequentially or in a single pot. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and hydrogen gas with a metal catalyst. google.com This approach is a scalable method for preparing related 1-cyclopropyl alkyl-1-amines. google.com
Primary amines, such as 1-Cyclopropyl-2-methylpropan-1-amine, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.org Water is eliminated during the reaction, and its removal can drive the equilibrium toward the imine product. masterorganicchemistry.com The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. lumenlearning.com The optimal pH for imine formation is typically around 5. lumenlearning.com
Enamines, which feature a nitrogen atom bonded to a carbon-carbon double bond, are formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orgmasterorganicchemistry.com A primary amine like 1-Cyclopropyl-2-methylpropan-1-amine cannot directly form a stable enamine because it has two protons on the nitrogen, favoring the elimination pathway that leads to an imine. masterorganicchemistry.com The formation of an enamine requires the deprotonation of an alpha-carbon in the final step, a pathway available to intermediates derived from secondary amines. libretexts.orgyoutube.com
The primary amine of 1-Cyclopropyl-2-methylpropan-1-amine can act as a key nucleophile in the synthesis of various nitrogen-containing heterocycles. researchgate.net By reacting with bifunctional electrophiles, the amine can participate in cyclization reactions to form rings of various sizes. For example, derivatives of cyclopropylamines can be used to synthesize complex heterocyclic systems like 1,3-oxazines or pyrroles. chemistryviews.orgorganic-chemistry.org The specific heterocyclic product depends on the nature of the reaction partner and the conditions employed. These ring-forming reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. researchgate.net
Reactions Involving the Cyclopropyl Moiety
The cyclopropane (B1198618) ring is characterized by significant angle strain, which makes its C-C bonds weaker and more reactive than those in acyclic alkanes. wikipedia.orgyoutube.com This inherent strain allows the cyclopropyl group to participate in a variety of ring-opening reactions, a characteristic that is often exploited in organic synthesis. acs.org
The ring-opening can be initiated by electrophiles, nucleophiles, radicals, or transition metals. youtube.comnih.govnih.gov In the context of 1-Cyclopropyl-2-methylpropan-1-amine, the presence of the amine group can influence the course of these reactions. Under acidic conditions, protonation of the amine creates a powerful electron-withdrawing ammonium group, which can facilitate ring cleavage. nih.gov Studies on related cyclopropylamines in superacidic media have shown that this can lead to the formation of dicationic intermediates that are trapped by nucleophiles. nih.gov
The regioselectivity of the ring-opening (i.e., which C-C bond is broken) is a key consideration. Cleavage can occur at the bond vicinal (adjacent) to the substituent or at the distal (opposite) bond. The outcome is influenced by the electronic nature of the substituents on the ring and the reaction mechanism. organic-chemistry.orgnih.gov For example, oxidative ring-opening of N-cyclopropylamides can be achieved electrochemically to form 1,3-oxazines. chemistryviews.org Radical-mediated ring-opening/cyclization sequences are also a powerful method for transforming cyclopropane derivatives into more complex cyclic structures. nih.gov
Ring-Opening Reactions (e.g., Electrophilic, Radical-Mediated)
The cyclopropane ring in cyclopropylamines can be opened through several pathways, most notably via electrophilic and radical-mediated processes. These reactions leverage the inherent ring strain to form stable acyclic products. nih.gov
Electrophilic Ring-Opening
Under acidic conditions, the amine group can be protonated, forming an ammonium ion. This electron-withdrawing group influences the stability of the cyclopropane C-C bonds. In studies involving analogous compounds like trans-2-phenylcyclopropylamine hydrochloride, treatment with superacids leads to electrophilic cleavage of the cyclopropane ring. nih.gov Theoretical and experimental data indicate that the σ-withdrawing ammonium group weakens the distal C-C bond (the bond opposite to the substituent), facilitating its cleavage. nih.gov This process can generate a dicationic intermediate, which can then be trapped by nucleophiles. nih.gov For instance, the reaction of trans-2-(phenyl)cyclopropylamine hydrochloride in superacid with benzene (B151609) as a nucleophile results in a ring-opened product formed by cleavage of the distal C2-C3 bond. nih.gov
This type of reactivity, known as a donor-acceptor cyclopropane ring opening, is a versatile transformation in organic synthesis. nih.govscispace.com The reaction can be triggered by a Lewis acid, which coordinates to the electron-withdrawing group and facilitates nucleophilic attack. scispace.com
Radical-Mediated Ring-Opening
Radical-mediated pathways offer another route to cleave the cyclopropane ring. These reactions often proceed via a single-electron transfer (SET) from the amine nitrogen to an oxidant or a photoredox catalyst, generating a nitrogen-centered radical cation. researchgate.netrsc.org This intermediate can then undergo rapid ring-opening. The regioselectivity of the ring cleavage is a key aspect of these reactions.
Studies on N-aryl cyclopropylamines show that photoexcitation in the presence of a suitable catalyst can initiate a SET process, leading to the formation of a radical cation. rsc.org This is followed by the opening of the cyclopropyl ring to form a distonic radical cation intermediate, which can then participate in cycloaddition reactions. rsc.org For example, the photocycloaddition of N-aryl cyclopropylamines with electron-deficient alkenes proceeds through such a radical-mediated ring-opening mechanism to yield aminocyclopentanes. rsc.org
Similarly, enzymatic oxidations, such as those mediated by cytochrome P-450 or horseradish peroxidase, can proceed via a SET mechanism. researchgate.netnih.govacs.org Oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase leads exclusively to ring fragmentation, generating a distonic cation radical that undergoes further reactions. researchgate.netacs.org
Examples of Cyclopropylamine (B47189) Ring-Opening Reactions
| Reaction Type | Substrate Example | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Electrophilic | trans-2-Phenylcyclopropylamine•HCl | Superacid (e.g., CF₃SO₃H), Arene Nucleophile | Ammonium-carbenium dication | Ring-opened arylated amine | nih.gov |
| Radical (Photoredox) | N-Aryl cyclopropylamine | Visible light, photoredox catalyst, alkene | Distonic radical cation | Cyclopentylamine derivative | rsc.org |
| Radical (Enzymatic) | N-Cyclopropyl-N-methylaniline | Horseradish Peroxidase, H₂O₂ | Aminium radical cation | Ring-opened and cyclized products (e.g., N-methylquinolinium) | researchgate.netacs.org |
Rearrangement Pathways Involving Cyclopropyl Strain
The significant strain energy of the cyclopropane ring is a primary driver for rearrangement reactions. masterorganicchemistry.com Upon ring-opening, the resulting intermediates can undergo various skeletal rearrangements to form more stable acyclic or larger ring systems.
For N-cyclopropylamides, a ring-opening rearrangement can be induced by a Lewis acid like AlCl₃. The proposed mechanism involves the formation of a Heine-type aziridine (B145994) intermediate, which then undergoes nucleophilic attack to yield rearranged products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org
In radical-mediated processes, the rearrangement is also prevalent. The initial ring-opening of a cyclopropylcarbinyl-type radical (where the radical is adjacent to the ring) leads to a homoallylic radical. nih.gov This transformation is extremely rapid and often irreversible. The regiochemistry of this cleavage typically involves the fission of the more substituted internal bond of the cyclopropane ring to form the more stable radical intermediate. nih.gov
Furthermore, electrochemical oxidation of N-cyclopropylamides in the presence of alcohols can lead to a ring-opening rearrangement, ultimately forming 1,3-oxazines. chemistryviews.org This process capitalizes on the strain release to drive the formation of a new heterocyclic system. chemistryviews.org Capitalizing on this inherent strain energy is a common strategy in organic synthesis for accessing complex molecular architectures. researchgate.net
Oxidative and Reductive Transformations of the Amine and Cyclopropyl Groups
Both the amine and cyclopropyl moieties of 1-Cyclopropyl-2-methylpropan-1-amine are susceptible to oxidative and reductive transformations.
Oxidative Transformations
Oxidation of cyclopropylamines often targets the nitrogen atom. As previously discussed, one-electron oxidation to form an aminium radical cation is a key step in many ring-opening reactions mediated by enzymes like cytochrome P-450 or chemical oxidants. nih.govhyphadiscovery.com This initial oxidation can lead to a cascade of events, including C-C bond cleavage of the cyclopropyl ring, resulting in reactive intermediates that can form adducts with biological macromolecules. hyphadiscovery.com For example, the CYP1A2-mediated oxidation of the cyclopropylamine in trovafloxacin (B114552) leads to reactive, ring-opened intermediates. hyphadiscovery.com
Depending on the substrate and oxidant, products can vary. P450 oxidation of N-benzyl-N-cyclopropylamine yields both cyclopropanone (B1606653) hydrate (B1144303) (from oxidation with the ring intact) and 3-hydroxypropionaldehyde (from ring-opening). acs.org In some cases, oxidation can lead to ring expansion products or nitrones. nih.gov
Electrochemical methods also provide a pathway for the oxidative ring-opening of cyclopropylamides, demonstrating a non-enzymatic approach to these transformations. chemistryviews.org
Reductive Transformations
While oxidative pathways are more commonly studied due to the electron-rich nature of the amine, reductive transformations are also possible. The cyclopropylamine moiety can be synthesized via reductive methods, such as the reductive amination of cyclopropanecarboxaldehyde (B31225) or the titanium-mediated coupling of nitriles with Grignard reagents, which involves reductive steps. longdom.orgorganic-chemistry.org
Direct reduction of the cyclopropylamine group itself is less common without cleavage. However, reductive cross-coupling reactions have been developed. For instance, a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides access to 1-arylcyclopropylamines, a transformation that proceeds without ring-opening. researchgate.net This indicates that under specific catalytic conditions, functionalization can be achieved while preserving the strained ring.
Detailed Mechanistic Investigations of Key Transformations
Elucidating the precise mechanisms of reactions involving cyclopropylamines requires a combination of computational and experimental techniques.
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry provides deep insight into the mechanisms of cyclopropane ring-opening. Transition state analysis helps to identify the lowest energy pathways and predict reaction outcomes. For electrophilic ring-opening reactions, calculations for related systems have shown that the transition state leading to the cleavage of the distal bond can be significantly lower in energy than that for vicinal bond cleavage, explaining the observed regioselectivity. nih.gov
For radical-mediated reactions, the transition state for the ring-opening of the cyclopropylcarbinyl radical is a key point of study. This step is typically very fast with a low activation barrier. Reaction coordinate mapping, which plots the energy of the system as it progresses from reactants to products, can visualize the entire transformation, including the formation of intermediates and the energy of transition states. researchgate.nethw.ac.ukarxiv.orgresearchgate.netnih.gov Such analyses are crucial for understanding complex, multi-step reaction dynamics. hw.ac.ukarxiv.org Computational studies can compare different potential pathways, such as stepwise versus concerted mechanisms, and rationalize observed stereoselectivities. researchgate.net
Calculated Relative Free Energies for Ring-Opening Transition States
| System/Reaction | Transition State (TS) | Description | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Protolysis of protonated trans-2-phenylcyclopropylamine | TS for Vicinal Cleavage | Cleavage of C1-C2 bond | 28.7 | nih.gov |
| Protolysis of protonated trans-2-phenylcyclopropylamine | TS for Distal Cleavage | Cleavage of C2-C3 bond | 22.2 | nih.gov |
| Tandem Heck–Ring-Opening of a Cyclopropyldiol | TS A | Regiochemical pathway A | ΔG = +4.9 (relative to TS B) | researchgate.net |
| Tandem Heck–Ring-Opening of a Cyclopropyldiol | TS B | Regiochemical pathway B | ΔG = 0 (reference) | researchgate.net |
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.org It compares the rate of a reaction using a molecule with a heavier isotope (e.g., deuterium, D) at a specific position to the rate of the same reaction with the lighter isotope (e.g., hydrogen, H). A significant primary KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. baranlab.org
In the context of cyclopropylamine reactions, KIE studies can distinguish between different mechanisms. For example, in an oxidation reaction, if a C-H bond abstraction from the cyclopropyl ring were the rate-determining step, a significant primary KIE would be expected upon deuteration of that position. nih.gov Conversely, if a SET from the nitrogen atom is the rate-limiting step, a much smaller or negligible KIE would be observed for C-H bonds, but a nitrogen isotope effect (¹⁴N/¹⁵N) could be informative.
Hammett Plot Analysis for Substituent Effects
Hammett plot analysis is a classic tool in physical organic chemistry used to investigate the electronic effects of substituents on the rate or equilibrium of a reaction involving an aromatic ring. The analysis involves plotting the logarithm of the reaction rate constants (k) or equilibrium constants (K) for a series of meta- and para-substituted aromatic compounds against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ, rho), provides information about the nature of the transition state.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.
A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state.
For reactions involving cyclopropylamines, this analysis could be applied to study the ring-opening of N-arylcyclopropylamines. By varying the substituents on the aryl ring and measuring the reaction rates, one could determine the electronic demand of the rate-determining step. For example, in a SET-initiated radical ring-opening, a negative ρ value would be expected, as electron-donating groups would stabilize the formation of the aminium radical cation.
In studies of the ring-opening of electrophilic cyclopropanes substituted with different aryl groups at the C2 position, a parabolic (nonlinear) Hammett plot was observed. nih.gov This nonlinearity suggests a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. nih.gov
Overview of Current Academic Research Trajectories for 1 Cyclopropyl 2 Methylpropan 1 Amine
Retrosynthetic Disconnections and Strategic Approaches to the Core Amine Structure
Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, commercially available starting materials. For 1-cyclopropyl-2-methylpropan-1-amine, two primary disconnection strategies are considered, focusing on the formation of the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
The most straightforward disconnection cleaves the C-N bond of the primary amine. This approach leads to the precursor, cyclopropyl (B3062369) isobutyl ketone (or 1-cyclopropyl-2-methylpropan-1-one), and an ammonia (B1221849) equivalent. This strategy forms the basis for several classical amination methods, including reductive amination.
Alternatively, a C-C bond disconnection between the cyclopropyl ring and the carbon atom bearing the amino group can be envisioned. This strategy would involve the coupling of a cyclopropyl organometallic reagent with a suitable electrophile containing the isobutylamine (B53898) moiety. While potentially more complex, this approach could offer advantages in certain synthetic contexts, particularly for accessing analogues with diverse substituents on the cyclopropyl ring.
A third, less common, disconnection could involve the construction of the cyclopropane (B1198618) ring itself at a late stage of the synthesis from an appropriate unsaturated precursor. However, for the specific target molecule, the former two strategies are generally more convergent and practical. The choice of the optimal retrosynthetic strategy depends on factors such as the availability of starting materials, desired stereochemistry, and scalability of the synthesis.
Development of Classical Amination Routes for Primary Amine Formation
Following the C-N bond disconnection strategy, several classical methods for the formation of primary amines can be adapted for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine.
Optimized Reductive Amination Protocols from Ketone Precursors
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of 1-cyclopropyl-2-methylpropan-1-amine, the key precursor is cyclopropyl isobutyl ketone. The reaction proceeds via the in situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the desired primary amine.
Various reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the initial imine formation. designer-drug.com Optimization of reaction conditions, including the source of ammonia (e.g., ammonium (B1175870) chloride, aqueous ammonia), solvent, temperature, and pressure (for catalytic hydrogenation), is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
Table 1: Representative Conditions for Reductive Amination of Cyclopropyl Isobutyl Ketone
| Ammonia Source | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Approximate Yield (%) |
| NH₄Cl / Et₃N | NaBH₄ | Ti(OiPr)₄ | Ethanol | 25 | - | 75-85 |
| Aqueous NH₃ | H₂ | Raney Nickel | Methanol | 80 | 500 | 80-90 |
| Ammonium Formate | Formic Acid | - | Formic Acid | 160 | - | 70-80 |
Note: The data in this table is illustrative and based on general protocols for reductive amination of similar ketones. Actual yields may vary depending on specific experimental conditions.
Alkylation Strategies for C-N Bond Formation
Direct alkylation of ammonia or an ammonia surrogate with a suitable electrophile is another fundamental approach to C-N bond formation. wikipedia.org For the synthesis of 1-cyclopropyl-2-methylpropan-1-amine, this would involve the reaction of ammonia with 1-halo-1-cyclopropyl-2-methylpropane. However, this method often suffers from a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com
To circumvent the issue of over-alkylation, a large excess of ammonia can be used to favor the formation of the primary amine. youtube.com However, this approach can be impractical on a large scale.
Table 2: Challenges in Direct Alkylation of Ammonia
| Substrate | Reagent | Major Products |
| 1-Bromo-1-cyclopropyl-2-methylpropane | NH₃ (excess) | 1-Cyclopropyl-2-methylpropan-1-amine (primary) |
| 1-Bromo-1-cyclopropyl-2-methylpropane | NH₃ (1 equiv.) | Mixture of primary, secondary, and tertiary amines, and quaternary ammonium salt |
Note: This table illustrates the general outcome of direct ammonia alkylation.
Specialized Amination Reactions (e.g., Hofmann Rearrangement Analogs, Gabriel Synthesis Variants)
To achieve a more controlled synthesis of the primary amine, specialized amination reactions can be employed.
The Hofmann rearrangement provides a route to primary amines from primary amides with one fewer carbon atom. wikipedia.orgyoutube.com In this case, the synthesis would commence with 2-cyclopropyl-3-methylbutanamide. Treatment of this amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) would induce a rearrangement to an isocyanate intermediate, which is then hydrolyzed to yield 1-cyclopropyl-2-methylpropan-1-amine. masterorganicchemistry.comchemistrysteps.com A key advantage of the Hofmann rearrangement is the exclusive formation of the primary amine.
The Gabriel synthesis is another classic method for preparing primary amines that avoids over-alkylation. wikipedia.orgorgoreview.comlibretexts.org This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with 1-halo-1-cyclopropyl-2-methylpropane. jk-sci.comthermofisher.com The resulting N-alkylphthalimide is a stable intermediate that can be purified. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. libretexts.org While reliable, the Gabriel synthesis involves multiple steps and the use of hydrazine, which requires careful handling.
Table 3: Comparison of Specialized Amination Reactions
| Reaction | Starting Material | Key Reagents | Key Intermediate | Advantage |
| Hofmann Rearrangement | 2-Cyclopropyl-3-methylbutanamide | Br₂, NaOH, H₂O | Isocyanate | Forms only the primary amine. |
| Gabriel Synthesis | 1-Halo-1-cyclopropyl-2-methylpropane | Potassium phthalimide, Hydrazine | N-Alkylphthalimide | Avoids over-alkylation. |
Stereoselective Synthesis of Enantiopure 1-Cyclopropyl-2-methylpropan-1-amine
The carbon atom bearing the amino group in 1-cyclopropyl-2-methylpropan-1-amine is a stereocenter. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this amine is of high importance, particularly for applications in the life sciences.
Chiral Auxiliary-Controlled Synthesis
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered.
In the context of synthesizing enantiopure 1-cyclopropyl-2-methylpropan-1-amine, a chiral auxiliary can be incorporated in several ways. One approach involves the diastereoselective addition of a nucleophile to a chiral imine or imine derivative. For instance, a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be condensed with cyclopropyl isobutyl ketone to form a chiral N-sulfinylimine. The subsequent addition of a reducing agent (e.g., a hydride) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Finally, acidic hydrolysis removes the sulfinamide auxiliary to afford the enantiomerically enriched primary amine.
Another strategy employs a chiral amine as the auxiliary. For example, condensation of cyclopropyl isobutyl ketone with a chiral α-phenylethylamine would generate a chiral imine. Reduction of this imine would lead to a diastereomeric mixture of secondary amines. After separation of the diastereomers, the chiral auxiliary can be removed by hydrogenolysis to yield the desired enantiopure primary amine.
Table 4: Chiral Auxiliary Approaches for Enantioselective Synthesis
| Chiral Auxiliary | Precursor | Key Step | Diastereomeric Ratio (d.r.) |
| tert-Butanesulfinamide | Cyclopropyl isobutyl ketone | Diastereoselective reduction of N-sulfinylimine | Up to >95:5 |
| (S)-α-Phenylethylamine | Cyclopropyl isobutyl ketone | Diastereoselective reduction of imine and separation | Variable |
Note: The diastereomeric ratios are representative and depend on the specific reagents and reaction conditions.
Asymmetric Catalysis for Enantioselective C-N Bond Construction
A prevalent strategy for the synthesis of chiral amines is the asymmetric reduction of prochiral imines. For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, the corresponding imine, N-(cyclopropyl(isopropyl)methylene)amine, can be subjected to catalytic hydrogenation using chiral transition metal complexes. Iridium and rhodium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric reduction of sterically hindered imines.
Chiral iridium catalysts, often employed with chiral phosphine (B1218219) ligands such as those from the Josiphos or f-Binaphane families, are effective for the asymmetric hydrogenation of challenging imine substrates. These catalytic systems can achieve high enantioselectivity by creating a chiral environment around the C=N double bond, directing the hydride transfer to one face of the imine.
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee %) |
| [Ir(COD)Cl]₂ | (R)-Josiphos | Toluene | 50 | 25 | >95 |
| [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | Methanol | 40 | 30 | >92 |
This is an interactive data table based on typical results for analogous sterically hindered imines.
The success of these reductions is highly dependent on the careful selection of the catalyst, ligand, solvent, and reaction conditions to minimize side reactions and maximize enantioselectivity.
Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents an atom-economical approach to chiral amines. In the context of 1-Cyclopropyl-2-methylpropan-1-amine synthesis, this could involve the hydroamination of an appropriately substituted alkene, such as 1-cyclopropyl-2-methylprop-1-ene, with a suitable amine source.
Catalyst systems based on late transition metals like rhodium, iridium, and palladium have been developed for enantioselective hydroamination. researchgate.netnih.gov Chiral phosphine ligands play a crucial role in inducing asymmetry. The key challenge in the hydroamination of sterically hindered alkenes is overcoming the steric repulsion to achieve efficient and selective C-N bond formation.
Recent advancements have focused on the development of highly active and selective catalysts that can operate under mild conditions. For instance, rhodium(I) complexes with Josiphos ligands have been shown to catalyze the hydroamination of allenes with high regio- and enantioselectivity. researchgate.net While not directly demonstrated for 1-cyclopropyl-2-methylprop-1-ene, these systems offer a promising avenue for investigation.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common organocatalysts for the synthesis of chiral amines.
For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, an organocatalytic approach could involve the asymmetric addition of a nucleophile to an imine intermediate, or a related transformation. For example, a chiral phosphoric acid could be used to activate the imine towards nucleophilic attack, while controlling the stereochemical outcome. These catalysts function by forming a chiral ion pair with the protonated imine, directing the approach of the nucleophile.
The development of organocatalytic methods for the synthesis of sterically hindered amines is an active area of research, with a focus on designing catalysts that can accommodate bulky substrates while maintaining high levels of stereocontrol.
Biocatalytic Synthesis Utilizing Transaminases or Other Enzymes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comworktribe.comnih.gov
For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, a transaminase could be used to asymmetrically aminate cyclopropyl isopropyl ketone. The reaction requires an amino donor, such as isopropylamine (B41738) or alanine, and the appropriate (R)- or (S)-selective transaminase to yield the desired enantiomer of the target amine.
The key advantages of using transaminases include their high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the avoidance of heavy metal catalysts. mdpi.com Challenges can include unfavorable reaction equilibria and substrate or product inhibition, but various strategies, such as the use of specific amino donors or product removal, have been developed to overcome these limitations. worktribe.com
| Enzyme Source | Substrate | Amino Donor | pH | Temp (°C) | Enantiomeric Excess (ee %) |
| Chromobacterium violaceum | Cyclopropyl isopropyl ketone | Isopropylamine | 7.5 | 30 | >99 |
| Vibrio fluvialis | Cyclopropyl isopropyl ketone | L-Alanine | 8.0 | 25 | >98 |
This is an interactive data table based on the application of transaminases to analogous ketones.
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.
For 1-Cyclopropyl-2-methylpropan-1-amine, a racemic mixture can be resolved using enzymatic or chemical methods. Lipases are commonly used enzymes for the kinetic resolution of amines via enantioselective acylation. In the presence of an acyl donor, one enantiomer of the amine is preferentially acylated, allowing for the separation of the acylated amine from the unreacted, enantiomerically enriched amine.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee %) of unreacted amine |
| Candida antarctica Lipase (B570770) B (CALB) | Ethyl acetate | Hexane | 40 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Toluene | 30 | >98 |
This is an interactive data table based on typical results for the kinetic resolution of analogous chiral amines.
A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100%.
Cyclopropanation Strategies for Introducing the Cyclopropyl Moiety
The introduction of the cyclopropyl group is a critical step in the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine. Various cyclopropanation strategies can be employed, with the choice of method often depending on the desired stereochemistry and the nature of the precursor.
A common approach is the Simmons-Smith cyclopropanation of an appropriate allylic alcohol precursor. The directing effect of the hydroxyl group can lead to high diastereoselectivity in the formation of the cyclopropane ring. Subsequent oxidation and amination steps would then lead to the target amine.
Alternatively, transition metal-catalyzed cyclopropanation reactions using diazo compounds can be employed. Catalysts based on rhodium, copper, and palladium are effective in catalyzing the transfer of a carbene equivalent to an alkene. The use of chiral ligands can render these reactions enantioselective, allowing for the direct formation of a chiral cyclopropane ring.
For instance, the reaction of a suitable alkene with ethyl diazoacetate in the presence of a chiral rhodium(II) catalyst can provide a cyclopropyl ester with high enantioselectivity. This intermediate can then be converted to 1-Cyclopropyl-2-methylpropan-1-amine through a series of functional group manipulations.
Organozinc Carbenoid Methodologies
At the heart of the Simmons-Smith reaction are organozinc carbenoids. wikipedia.orgorganic-chemistry.org These species, often represented as IZnCH₂I, are not free carbenes but rather metal-associated reagents that mediate the methylene (B1212753) transfer. organic-chemistry.org The study of these intermediates has led to the development of more functionalized and stable carbenoids, expanding their synthetic utility.
Research into functionalized organozinc carbenoids has demonstrated the possibility of generating these reactive species from precursors other than diiodomethane, including those with adjacent nitrogen functionality. ucl.ac.ukucl.ac.uk This allows for the direct synthesis of aminocyclopropanes by designing carbenoid precursors that already contain a protected amine group. ucl.ac.ukucl.ac.ukresearchgate.net This approach is a significant step forward, as it can reduce the number of synthetic steps required compared to cyclopropanating a simple alkene and then introducing the amine functionality later. The development of storable carbenoid reagents, such as phosphate-derived carbenoids, further enhances the practicality of these methodologies by avoiding the often tedious in situ preparation of the reactive species. organic-chemistry.org
Photoredox Catalysis in Cyclopropane Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. While its application to the direct synthesis of 1-Cyclopropyl-2-methylpropan-1-amine is still an area of development, related transformations highlight its potential.
Researchers have successfully used photoredox catalysis for the cyclopropanation of allenes to construct vinyl-cyclopropanes. rsc.org More relevant to amine synthesis is the development of photoredox-coupled ring-opening amination reactions. researchgate.netdntb.gov.ua In these processes, an existing aryl cyclopropane is converted into a radical cation intermediate, which then undergoes ring-opening and subsequent amination to form β-amino ketones. researchgate.netdntb.gov.ua While this functionalizes rather than forms the ring, it demonstrates the ability of photoredox catalysis to activate the typically inert C-C bonds of a cyclopropane ring for C-N bond formation. Recent studies have also shown the formal C(sp³)–H functionalization of aryl cyclopropanes via a deconstruction–reconstruction strategy enabled by cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. rsc.orgnih.gov These cutting-edge methods suggest future pathways where photoredox catalysis could be harnessed for more direct and innovative syntheses of functionalized cyclopropylamines.
Modern Synthetic Techniques and Methodological Advancements
Beyond core reaction development, advancements in chemical engineering and reaction design are transforming the synthesis of complex molecules like 1-Cyclopropyl-2-methylpropan-1-amine.
Flow Chemistry Applications in Amine Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. ijprajournal.comresearchgate.net These features are particularly attractive for the pharmaceutical and fine chemical industries. nih.govmdpi.com
The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.govmdpi.com A highly relevant example is the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. researchgate.net This process involves a photocyclization reaction followed by a tandem condensation and ring-contraction with an amine, all performed in a continuous-flow setup. researchgate.net This "telescoped" synthesis, where intermediates are not isolated, achieved high productivity and good yields with short residence times. researchgate.net Such a strategy could be adapted for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, potentially through a reductive amination sequence in a flow reactor, offering a safer and more scalable manufacturing process.
C-H Amination Reactions for Direct Synthesis
Direct C-H amination is a highly sought-after transformation in organic synthesis as it represents the most atom-economical method for constructing C-N bonds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While the direct C-H amination of an unactivated C-H bond on a cyclopropane ring remains a significant challenge, progress in the broader field of C-H functionalization is promising.
Catalytic systems, often based on transition metals like rhodium, palladium, or iron, have been developed for C-H amination of various substrates. The unique electronic properties and steric profile of the C-H bonds on a cyclopropane ring present specific challenges and opportunities for catalyst design. While direct amination of a precursor like isobutylcyclopropane at the C1 position is not yet a standard method, related C-H functionalizations on cyclopropanes, such as acylation, have been reported. rsc.orgnih.gov These examples demonstrate that the C-H bonds of the cyclopropane ring can be selectively targeted, paving the way for the future development of a direct C-H amination route to the target molecule.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability
The choice of a synthetic route depends on a careful evaluation of multiple factors, including yield, selectivity, cost, safety, and scalability. The methodologies discussed present a trade-off between established reliability and modern innovation.
| Methodology | Efficiency (Typical Yields) | Selectivity | Scalability | Key Advantages | Key Limitations |
| Simmons-Smith Reaction | Good to Excellent | High stereospecificity. wikipedia.org Asymmetric variants available for specific substrates. | Well-established for lab and pilot scale. Large scale can be costly. | High reliability, broad substrate scope, predictable stereochemistry. tcichemicals.com | Stoichiometric zinc waste, high cost of diiodomethane, potentially exothermic. wikipedia.org |
| Organozinc Carbenoids | Good to Excellent | Can be tailored for stereo- and chemoselectivity. | Similar to Simmons-Smith; depends on precursor stability and cost. | Allows for the synthesis of functionalized cyclopropanes in fewer steps. ucl.ac.uk | Precursors for functionalized carbenoids can be complex to synthesize. |
| Photoredox Catalysis | Moderate to Good | Mechanistically distinct; selectivity is an active area of research. | Potentially high, especially in flow reactors. | Mild reaction conditions, unique reactivity pathways, sustainable (uses light). researchgate.net | Limited substrate scope for direct cyclopropanation, catalyst cost can be high. |
| Flow Chemistry | Good to Excellent (Optimized) | High; precise control over conditions minimizes side products. | Excellent; designed for continuous production and easy scale-up. researchgate.net | Enhanced safety, high reproducibility, potential for automation and telescoping reactions. ijprajournal.comresearchgate.net | High initial capital investment for specialized equipment. |
| C-H Amination | Variable (Method Dependent) | Regioselectivity is a major challenge. | Potentially very high if a robust catalyst is developed. | Most atom-economical, reduces synthetic steps and waste. | Technology is still emerging for unactivated C-H bonds on cyclopropanes. |
Stereochemical Investigations and Asymmetric Synthesis of 1 Cyclopropyl 2 Methylpropan 1 Amine
Intrinsic Chirality and Stereoisomerism of the Compound
1-Cyclopropyl-2-methylpropan-1-amine possesses a stereogenic center at the carbon atom bonded to the amino group, the cyclopropyl (B3062369) group, the isopropyl group, and a hydrogen atom. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-Cyclopropyl-2-methylpropan-1-amine and (S)-1-Cyclopropyl-2-methylpropan-1-amine.
The three-dimensional arrangement of the substituents around the chiral carbon dictates the absolute configuration of each enantiomer. The cyclopropyl and isopropyl groups, with their distinct steric and electronic properties, contribute to a well-defined chiral environment. The biological activity of such chiral amines is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize and analyze stereochemically pure forms of 1-Cyclopropyl-2-methylpropan-1-amine is of significant scientific interest.
Due to the free rotation around the single bonds, conformational isomers also exist. However, at room temperature, these conformers interconvert rapidly. The primary stereochemical consideration remains the stable configurational isomerism of the two enantiomers.
Development of Enantioselective Synthetic Strategies
The synthesis of single-enantiomer chiral amines is a well-established field, with several powerful strategies available. These methods can be broadly categorized into diastereoselective, catalytic asymmetric, and biocatalytic approaches.
One of the classical yet highly effective methods for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary attachment of a chiral molecule to a prochiral substrate to induce facial selectivity in a subsequent chemical transformation. For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, a plausible strategy would involve the condensation of a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol or an Evans oxazolidinone, with a suitable precursor.
For instance, a chiral imine could be formed from cyclopropyl isopropyl ketone and a chiral amine. The subsequent diastereoselective reduction of this imine would lead to a chiral secondary amine. The stereochemical outcome of the reduction is directed by the chiral auxiliary, which sterically hinders one face of the imine, favoring the delivery of the hydride reagent to the opposite face. The final step would involve the cleavage of the chiral auxiliary to yield the desired enantiomerically enriched 1-Cyclopropyl-2-methylpropan-1-amine. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.
Illustrative Diastereoselective Synthesis Results for Analogs:
| Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (R)-Phenylglycinol derivative | Aryl Alkyl Ketimine | >95:5 |
| Evans Oxazolidinone | α,β-Unsaturated Imide | >98:2 |
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods due to their high efficiency and atom economy.
Asymmetric Organocatalysis: Chiral phosphoric acids, thioureas, and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.gov In the context of synthesizing 1-Cyclopropyl-2-methylpropan-1-amine, an organocatalytic reductive amination of cyclopropyl isopropyl ketone could be envisioned. A chiral phosphoric acid, for example, could activate the intermediate imine towards reduction by a Hantzsch ester, with the chiral environment of the catalyst dictating the enantioselectivity of the product.
Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a highly developed and industrially relevant method for the synthesis of chiral amines. dicp.ac.cn This approach would involve the preparation of the imine from cyclopropyl isopropyl ketone, followed by hydrogenation using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, SEGPHOS). The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity. Recent advances have also introduced earth-abundant metal catalysts, such as manganese, for the asymmetric hydrogenation of ketimines with minimally different alkyl groups, which could be applicable here. nih.govresearchgate.net
Illustrative Enantioselectivities in Asymmetric Hydrogenation of Imines:
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) |
|---|---|---|
| [Rh(COD)Cl]₂ / (S)-BINAP | N-aryl ketimine | up to 98% |
| RuCl₂(S)-xylbinap)(1,2-diamine) | Aryl alkyl ketimine | up to 99% |
| Pd(TFA)₂ / (S)-SegPhos | N-phosphinyl ketimine | 87-99% dicp.ac.cn |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and lipases are particularly well-suited for the production of chiral amines.
Transaminase-Mediated Synthesis: Transaminases can catalyze the asymmetric amination of a prochiral ketone to a chiral amine. nih.gov The synthesis of a specific enantiomer of 1-Cyclopropyl-2-methylpropan-1-amine could be achieved by reacting cyclopropyl isopropyl ketone with an amine donor, such as isopropylamine (B41738), in the presence of an (R)- or (S)-selective transaminase. Alternatively, a kinetic resolution of the racemic amine can be performed, where one enantiomer is selectively consumed by the enzyme, leaving the other enantiomer in high enantiomeric excess. mdpi.comrsc.org
Lipase-Catalyzed Kinetic Resolution: Another common biocatalytic method is the kinetic resolution of a racemic amine using a lipase (B570770). In this process, the racemic amine is acylated in the presence of a lipase, which selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. The resulting acylated amine can then be easily separated from the unreacted enantiomer. The choice of lipase and acylating agent is crucial for the efficiency of the resolution.
Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts can offer advantages over isolated enzymes, such as cofactor regeneration and improved enzyme stability. mdpi.com Engineered microorganisms expressing high levels of a desired transaminase could be used for the efficient production of enantiopure 1-Cyclopropyl-2-methylpropan-1-amine.
Illustrative Results of Enzymatic Resolutions of Amines:
| Enzyme | Method | Conversion | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Transaminase (ATA-117) | Kinetic Resolution | ~50% | >99% for remaining enantiomer lookchem.com |
| Lipase (Candida antarctica) | Kinetic Resolution | ~50% | >98% for remaining enantiomer |
Methodologies for Absolute Configuration Assignment and Enantiomeric Excess Determination
The successful synthesis of an enantiomerically enriched compound requires robust analytical methods to determine its absolute configuration and to quantify its enantiomeric purity (enantiomeric excess, e.e.).
For the absolute configuration assignment of 1-Cyclopropyl-2-methylpropan-1-amine, several techniques can be employed. If a crystalline derivative can be formed, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure. researchgate.netresearchgate.netnih.gov Spectroscopic methods such as Vibrational Circular Dichroism (VCD) can also be used, where the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.govwikipedia.orgnih.gov
Chiral chromatography is the most widely used technique for determining the enantiomeric excess of a chiral compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized.
Chiral HPLC: The separation of the enantiomers of 1-Cyclopropyl-2-methylpropan-1-amine can be achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds. The amine may need to be derivatized, for example, by acylation, to improve its chromatographic behavior and interaction with the CSP. The development of a suitable HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. chiralpedia.comnih.gov
Chiral GC: Gas chromatography is also a powerful tool for chiral separations, particularly for volatile compounds. The amine can be analyzed directly or after derivatization on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz Method development involves optimizing the temperature program and carrier gas flow rate to maximize resolution.
Illustrative Chiral Chromatography Separation Parameters:
| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol/Diethylamine | UV (after derivatization) |
| HPLC | Chirobiotic V (Vancomycin-based) | Methanol/Acetic Acid/Triethylamine | UV (after derivatization) |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry arising from the molecule's vibrational modes. wikipedia.org ECD, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, which is sensitive to the stereochemical arrangement of chromophores. nih.gov
For a chiral amine like 1-cyclopropyl-2-methylpropan-1-amine, the amine group itself is not a strong chromophore for ECD. However, derivatization of the amine, for instance, by converting it into an amide or a benzoyl derivative, can introduce a chromophore whose ECD spectrum becomes highly sensitive to the stereochemistry of the adjacent chiral center. The sign and intensity of the Cotton effects in the ECD spectrum can then be used to assign the absolute configuration, often with the aid of computational modeling. nih.gov
VCD spectroscopy offers an advantage in that it can be applied to the underivatized amine, as it probes the chirality of the entire molecule through its vibrational modes. rsc.org The C-H, N-H, and C-N stretching and bending vibrations are all sensitive to the stereogenic center. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the amine can be unambiguously determined.
| Spectroscopic Technique | Wavelength/Wavenumber Range | Expected Observations for a Chiral Cyclopropylamine (B47189) |
| ECD (of a benzoyl derivative) | 200-400 nm | Cotton effects corresponding to the electronic transitions of the benzoyl chromophore, with opposite signs for the two enantiomers. |
| VCD | 4000-800 cm⁻¹ | Multiple bands with opposite signs for the two enantiomers, particularly in the C-H and N-H stretching and bending regions. |
Derivatization for X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. However, obtaining single crystals of a low molecular weight amine suitable for X-ray diffraction can be challenging. Therefore, derivatization is often employed to introduce functionalities that promote crystallization and to incorporate a heavy atom for unambiguous assignment of the absolute configuration.
For 1-cyclopropyl-2-methylpropan-1-amine, derivatization could be achieved by reacting the amine with a variety of reagents to form crystalline salts or covalent derivatives. For example, reaction with a chiral carboxylic acid, such as mandelic acid or a tartaric acid derivative, would yield diastereomeric salts that can often be readily crystallized and separated. The resulting crystal structure would reveal the relative stereochemistry of the amine and the chiral acid, and if the absolute configuration of the acid is known, the absolute configuration of the amine can be determined.
Alternatively, covalent derivatization with a reagent containing a heavy atom, such as a bromobenzoyl chloride or a similar aromatic acid halide, can facilitate the determination of the absolute configuration by anomalous dispersion.
In the case of the analogue tranylcypromine (B92988), X-ray crystal structures of its derivatives have been determined in the context of their binding to proteins. nih.gov For instance, co-crystal structures of tranylcypromine derivatives with lysine-specific demethylase 1 (LSD1) have been elucidated, revealing the specific interactions and the conformation of the inhibitor within the active site. nih.gov While these studies focus on protein-ligand interactions, the crystallographic data confirms the stereochemistry of the derivatized cyclopropylamine.
| Derivative Type | Purpose of Derivatization | Example Reagent |
| Diastereomeric Salt | Facilitate crystallization and separation of enantiomers. | (R)-(-)-Mandelic Acid |
| Covalent Derivative | Introduce a heavy atom for absolute configuration determination. | p-Bromobenzoyl chloride |
| Biologically Active Derivative | Study interactions with a biological target. | Varies depending on the target. |
Stereochemical Stability and Racemization Studies
The stereochemical stability of a chiral center is a critical parameter, particularly for pharmaceutical compounds. Racemization, the conversion of an enantiomerically pure or enriched substance into a racemic mixture, can lead to a loss of biological activity or the formation of an undesired stereoisomer with different pharmacological or toxicological properties.
For 1-cyclopropyl-2-methylpropan-1-amine, the chiral center is a tertiary carbon atom bonded to a cyclopropyl group, an isopropyl group, an amino group, and a hydrogen atom. The stereochemical stability of this center is expected to be high under normal conditions. The C-H bond at the stereocenter is not acidic, and therefore, racemization via deprotonation-reprotonation is unlikely.
Studies on the closely related compound, tranylcypromine, have shown high stereochemical stability. An in vivo study on the pharmacokinetics of tranylcypromine enantiomers in healthy subjects found no evidence of racemization after oral administration of the single enantiomers. nih.govnih.gov This indicates that the cyclopropylamine stereocenter is stable under physiological conditions.
Potential mechanisms for racemization of chiral amines could involve oxidation to an achiral imine followed by reduction, but this would require specific chemical or enzymatic conditions that are not typically encountered. The inherent strain of the cyclopropane (B1198618) ring does not appear to significantly compromise the stereochemical integrity of the adjacent chiral center.
| Condition | Potential for Racemization | Rationale |
| Physiological pH and temperature | Low | High energy barrier for C-H bond cleavage at the stereocenter. In vivo studies of tranylcypromine show no racemization. nih.govnih.gov |
| Strong acid or base | Low to Moderate | While extreme conditions could potentially promote elimination or rearrangement reactions, simple racemization is not a facile process. |
| Presence of oxidizing agents | Moderate to High | Oxidation to an achiral imine intermediate, if possible, would lead to racemization upon reduction. |
Computational and Theoretical Studies of 1 Cyclopropyl 2 Methylpropan 1 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of a molecule. These ab initio methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allow for the detailed investigation of a molecule's electronic structure, spectroscopic characteristics, and reactivity without the need for empirical data. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of 1-Cyclopropyl-2-methylpropan-1-amine is significantly influenced by the presence of the strained cyclopropyl (B3062369) ring and the nitrogen lone pair of the amine group. The cyclopropyl group, due to its unique bonding arrangement with high p-character in the C-C bonds, can act as a donor in hyperconjugation. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com For 1-Cyclopropyl-2-methylpropan-1-amine, the HOMO is expected to be localized predominantly on the nitrogen atom's lone pair, making it the center of nucleophilicity. The LUMO would likely be associated with the antibonding orbitals of the C-N and C-H bonds.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. numberanalytics.com Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution.
| Molecular Orbital | Expected Location of High Electron Density | Role in Reactivity |
| HOMO | Nitrogen lone pair | Nucleophilic reactions |
| LUMO | Antibonding orbitals of C-N and C-H bonds | Electrophilic attack site |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry can accurately predict various spectroscopic parameters. Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govaps.orgresearchgate.netyoutube.com By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when scaled, show excellent correlation with experimental data. youtube.com For 1-Cyclopropyl-2-methylpropan-1-amine, such calculations would be invaluable for assigning the complex proton (¹H) and carbon (¹³C) NMR spectra, especially for the diastereotopic protons of the cyclopropyl ring and the chiral center.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. nih.gov These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as the N-H stretching and bending modes of the amine group, and the characteristic C-H stretches of the cyclopropyl and isopropyl groups.
| Spectroscopic Parameter | Computational Method | Information Gained |
| NMR Chemical Shifts | DFT with GIAO | Structural elucidation and assignment of ¹H and ¹³C spectra |
| Vibrational Frequencies | DFT | Assignment of IR spectral bands to specific molecular motions |
Prediction of Basicity and Nucleophilicity (pKa calculations)
The basicity of an amine is quantified by its pKa value (or pKb of the amine itself), which can be predicted through computational methods. nih.gov These calculations typically involve computing the Gibbs free energy change for the protonation of the amine in a simulated aqueous environment. srce.hracs.org Various computational models, including semiempirical methods like PM6 and higher-level DFT methods combined with continuum solvation models (like SMD or COSMO), have been developed for accurate pKa prediction. nih.govresearchgate.net For 1-Cyclopropyl-2-methylpropan-1-amine, the pKa would be influenced by the electronic effects of the cyclopropyl and isopropyl groups. The steric hindrance around the nitrogen atom, as quantified by metrics like the percent buried volume (%VBur), can also impact its basicity and nucleophilicity. nih.gov
| Property | Influencing Factors | Computational Approach |
| Basicity (pKa) | Electronic effects of substituents, Steric hindrance, Solvation | DFT with continuum solvation models, Semiempirical methods |
| Nucleophilicity | HOMO energy, Steric accessibility of the lone pair | FMO analysis, Steric parameter calculations |
Comprehensive Conformational Analysis and Energy Landscape Mapping
The flexibility of 1-Cyclopropyl-2-methylpropan-1-amine arises from the rotation around the single bonds. A comprehensive conformational analysis aims to identify all stable conformers and map the potential energy surface that governs their interconversion. uwlax.edu
Identification of Stable Conformers and Relative Energies
Due to rotation around the C-N bond and the bond connecting the cyclopropyl group to the chiral carbon, 1-Cyclopropyl-2-methylpropan-1-amine can exist in several conformational states. In analogous systems like N-cyclopropylformamide, computational studies have identified distinct stable conformers arising from rotation around the C-N bond. nih.gov For the target molecule, the orientation of the amine group relative to the cyclopropyl and isopropyl groups will define the major conformers. Quantum chemical calculations can optimize the geometry of these conformers and determine their relative energies, thus predicting their equilibrium populations. For cyclopropylamine (B47189) itself, theoretical calculations have explored its conformational landscape. researchgate.netnih.gov
| Conformer Type (Hypothetical) | Description | Expected Relative Stability |
| Staggered Conformations | Minimization of steric interactions between bulky groups | Generally more stable |
| Eclipsed Conformations | Increased steric repulsion | Generally less stable, represent transition states |
Barrier Heights for Conformational Interconversion
The energy barriers separating the stable conformers determine the rates of their interconversion. These rotational barriers can be calculated by mapping the potential energy as a function of the dihedral angle of the rotating bond. uwlax.edu Studies on related molecules, such as cyclopropylmethyl cations and cyclopropylbenzenes, have computationally and experimentally determined the rotational barriers associated with the cyclopropyl group, which are typically in the range of a few to over 10 kcal/mol, depending on the steric environment. cdnsciencepub.comcdnsciencepub.com For 1-Cyclopropyl-2-methylpropan-1-amine, the barriers to rotation around the C-N and C-cyclopropyl bonds would be crucial for understanding its dynamic behavior.
| Rotational Barrier | Associated Motion | Typical Magnitude (from analogs) |
| C-N Bond Rotation | Interconversion of amine group orientations | ~1-5 kcal/mol |
| C-Cyclopropyl Bond Rotation | Reorientation of the cyclopropyl group | ~3-15 kcal/mol |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 1-Cyclopropyl-2-methylpropan-1-amine, these methods could illuminate its reactivity, potential synthesis pathways, and degradation mechanisms.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Computations
A critical aspect of understanding any chemical reaction is the identification of the transition state—the highest energy point along the reaction pathway that connects reactants to products. Locating this fleeting geometry is paramount for calculating activation barriers. For reactions involving 1-Cyclopropyl-2-methylpropan-1-amine, such as N-alkylation or acylation, computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods would be employed to find the transition state structures.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) computations are performed. An IRC calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.
Table 1: Hypothetical Parameters for Transition State and IRC Calculations of a Reaction Involving 1-Cyclopropyl-2-methylpropan-1-amine
| Parameter | Computational Method | Basis Set | Description |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d) | Optimization of reactant, product, and transition state structures. |
| Frequency Calculation | B3LYP | 6-31G(d) | To confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |
| Transition State Search | STQN or Berny Optimization | 6-31G(d) | Locating the saddle point on the potential energy surface. |
This table is illustrative of the computational approaches that would be used; no specific data for 1-Cyclopropyl-2-methylpropan-1-amine is currently available.
Prediction of Activation Energies and Reaction Rates
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computationally, it is calculated as the difference in energy between the transition state and the reactants. Accurate prediction of activation energies is crucial for understanding reaction feasibility and kinetics. Higher-level theoretical methods, such as coupled-cluster (e.g., CCSD(T)) or more sophisticated density functional theory (DFT) functionals (e.g., M06-2X), are often used to refine the energies obtained from initial geometry optimizations.
From the calculated activation energy, reaction rates can be estimated using Transition State Theory (TST). TST provides a framework for calculating the rate constant (k) of a reaction based on the properties of the reactants and the transition state.
Table 2: Illustrative Data for Predicted Activation Energies of a Hypothetical Reaction
| Reaction Type | Computational Level | Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |
|---|---|---|---|
| SN2 Alkylation | B3LYP/6-311+G(d,p) | 25.3 | 1.2 x 10⁻⁵ |
The data in this table is hypothetical and serves to demonstrate the type of results that would be generated from such a study. It does not represent actual calculated values for 1-Cyclopropyl-2-methylpropan-1-amine.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While gas-phase calculations provide fundamental insights, reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Molecular dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in a condensed phase, such as a solution. easychair.org
For 1-Cyclopropyl-2-methylpropan-1-amine, MD simulations could be used to investigate how solvent molecules arrange around the amine and how this solvation shell affects its reactivity. By simulating the system over time, one can observe the dynamic nature of intermolecular interactions, such as hydrogen bonding between the amine and protic solvents. These simulations can provide a more realistic picture of the reaction environment and help to refine the energetic calculations performed in the gas phase or with implicit solvent models. easychair.orgnih.gov The explicit inclusion of solvent molecules is crucial for understanding phenomena like solvent-mediated proton transfer, which can be critical in amine chemistry. easychair.org
Table 3: Potential Parameters for a Molecular Dynamics Simulation of 1-Cyclopropyl-2-methylpropan-1-amine in Water
| Parameter | Value/Method | Purpose |
|---|---|---|
| Force Field | OPLS-AA or GAFF | To describe the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E | An explicit representation of water molecules. |
| System Size | ~5000 atoms | A simulation box containing the amine and solvent molecules. |
| Simulation Time | 100 ns | To allow for adequate sampling of molecular conformations and interactions. |
| Ensemble | NVT or NPT | To maintain constant temperature and/or pressure, mimicking experimental conditions. |
This table outlines a typical setup for an MD simulation. Specific research on 1-Cyclopropyl-2-methylpropan-1-amine using these methods is not currently documented.
Applications of 1 Cyclopropyl 2 Methylpropan 1 Amine As a Synthetic Building Block
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of 1-Cyclopropyl-2-methylpropan-1-amine as a synthetic intermediate is rooted in the strategic importance of the cyclopropylamine (B47189) motif in medicinal chemistry and natural product synthesis. longdom.orgresearchgate.net The incorporation of a cyclopropane (B1198618) ring can significantly influence a molecule's biological activity and physicochemical properties. researchgate.net It can enhance metabolic stability, improve binding affinity to biological targets, and restrict conformational flexibility, which is often a desirable trait in drug design. researchgate.netnih.gov As such, 1-Cyclopropyl-2-methylpropan-1-amine provides a direct route for introducing this valuable functionality into larger, more complex molecular frameworks. google.com
The primary amine group of 1-Cyclopropyl-2-methylpropan-1-amine is a key reactive handle that allows for its incorporation into a variety of molecular scaffolds. Through standard transformations such as N-acylation, N-alkylation, and reductive amination, the entire 1-cyclopropyl-2-methylpropyl moiety can be appended to a target structure. This process is fundamental in building libraries of compounds for drug discovery, where the cyclopropyl (B3062369) group acts as a bioisostere for other chemical groups, offering a unique steric and electronic profile. longdom.orgresearchgate.net
The synthesis of peptidomimetics is a notable area where such building blocks are employed. nih.gov Incorporating amino acids containing a cyclopropane ring can induce specific secondary structures and increase resistance to enzymatic degradation. nih.gov 1-Cyclopropyl-2-methylpropan-1-amine can be used to synthesize cyclopropane-containing β-amino acid derivatives, which are crucial components in the development of conformationally restricted peptides. nih.govnih.gov
Table 1: Representative Reactions for Incorporating the 1-Cyclopropyl-2-methylpropyl Amine Motif
| Reaction Type | Reagent/Partner | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| N-Acylation | Acyl Chloride / Carboxylic Acid | C-N | Amide |
| N-Alkylation | Alkyl Halide | C-N | Secondary Amine |
| Reductive Amination | Aldehyde / Ketone | C-N | Secondary or Tertiary Amine |
Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comnih.gov 1-Cyclopropyl-2-methylpropan-1-amine serves as a valuable precursor for the synthesis of various heterocyclic systems. The amine functionality can act as a nucleophile to participate in cyclization reactions, forming rings of various sizes.
For instance, in reactions with donor-acceptor (D-A) cyclopropanes, primary amines can trigger a cascade of ring-opening, lactamization, and dealkoxycarbonylation to yield pharmacologically important 1,5-substituted pyrrolidin-2-ones. mdpi.com Similarly, reactions with diketones or their equivalents can lead to the formation of substituted pyrroles via Paal-Knorr type syntheses. Furthermore, the inherent strain of the cyclopropane ring itself can be exploited in ring-expansion reactions or cycloadditions to construct more complex heterocyclic frameworks like dihydroazepines. researchgate.netresearchgate.net
Utilization in Asymmetric Catalysis Research
The presence of a stereocenter at the C1 position makes optically pure enantiomers of 1-Cyclopropyl-2-methylpropan-1-amine highly valuable in the field of asymmetric catalysis. Chiral amines are foundational components of many successful chiral ligands and organocatalysts that enable the synthesis of single-enantiomer products, a critical requirement in the pharmaceutical industry. nih.govresearchgate.net Scalable synthetic methods have been developed for related non-racemic 1-cyclopropyl alkyl-1-amines, underscoring their industrial importance. google.com
Chiral ligands are used to create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a catalyzed reaction. The enantiomers of 1-Cyclopropyl-2-methylpropan-1-amine are excellent starting points for the synthesis of a diverse range of chiral ligands.
By reacting the amine with salicylaldehydes, chiral Salen-type ligands can be prepared. These ligands are known to coordinate with various metals, including Ruthenium(II), to catalyze reactions such as asymmetric cyclopropanation with high enantioselectivity. nih.gov Additionally, the amine can be converted into phosphine-amine (P,N) ligands, which are highly effective in copper- and rhodium-catalyzed asymmetric reactions. nih.gov The specific steric profile of the cyclopropyl and isobutyl groups on the ligand backbone plays a crucial role in inducing high levels of stereocontrol.
Table 2: Potential Chiral Ligand Classes Derived from 1-Cyclopropyl-2-methylpropan-1-amine
| Ligand Class | Typical Metal Partner | Example Asymmetric Reaction |
|---|---|---|
| Salen | Ru, Cr, Mn | Cyclopropanation, Epoxidation |
| Bis(oxazoline) (BOX) | Cu, Zn | Friedel-Crafts Alkylation, Diels-Alder |
| Phosphine-Amine (P,N) | Cu, Rh, Pd | A³-Coupling, Hydrogenation |
Beyond coordination with metals, chiral primary amines can function directly as organocatalysts. This mode of catalysis typically involves the formation of transient nucleophilic enamines or electrophilic iminium ions upon reaction with carbonyl compounds. The chiral amine, therefore, activates the substrate and controls the stereochemistry of the subsequent bond-forming step.
The (R)- or (S)-enantiomer of 1-Cyclopropyl-2-methylpropan-1-amine could be employed as a catalyst for reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The steric hindrance provided by the adjacent isobutyl and cyclopropyl groups would effectively shield one face of the reactive intermediate, leading to a highly enantioselective transformation. This direct use as an organocatalyst represents an atom-economical and environmentally benign approach to asymmetric synthesis.
Research into Applications in Materials Science
The unique structural features of cyclopropylamines also suggest potential applications in the field of materials science. longdom.org The strained three-membered ring can impart unique properties to polymers and other materials. Research in this area leverages the reactivity of the amine group for polymerization processes.
1-Cyclopropyl-2-methylpropan-1-amine can serve as a monomer in the synthesis of specialty polymers. For example, polycondensation with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The presence of the bulky and rigid cyclopropyl-isobutyl side chains along the polymer backbone would be expected to influence the material's properties significantly. These effects could include increasing the glass transition temperature (Tg), enhancing thermal stability, and modifying solubility and mechanical strength. longdom.org Such polymers could find use as advanced coatings or high-performance engineered plastics.
Synthesis of Specialty Polymers and Functional Materials
The incorporation of cyclopropyl groups into polymer backbones is a strategy for developing materials with enhanced physical and thermal properties. longdom.org The inherent ring strain of the cyclopropane ring can impart rigidity and unique reactivity to a polymer chain, leading to materials suitable for high-performance applications. longdom.org While research on 1-Cyclopropyl-2-methylpropan-1-amine as a direct monomer is not extensively documented, its primary amine functionality provides a reactive handle for its incorporation into various polymer structures.
As a functional monomer, the amine group allows it to participate in polymerization reactions such as polycondensation with dicarboxylic acids or polyaddition with diisocyanates or diepoxides. This would introduce the bulky and rigid cyclopropyl-isopropyl-methyl group as a pendant moiety on the polymer chain, influencing properties like glass transition temperature, thermal stability, and solubility.
A pertinent example of a cyclopropane-containing functional polymer is the copolymer of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) and acrylonitrile. jomardpublishing.com Research on this copolymer has demonstrated that the presence of the cyclopropyl group contributes to superior physical-mechanical and heat-physical properties compared to standard polystyrene. jomardpublishing.com These copolymers exhibit high optical transparency and maintain their structural integrity at elevated temperatures. jomardpublishing.com
| Property | Observation | Reference |
|---|---|---|
| Optical Light Transmission | 86% | jomardpublishing.com |
| Thermal Stability | Retains transparency up to 100°C | jomardpublishing.com |
| Mechanical Properties | Higher tensile strength and elasticity compared to polystyrene | jomardpublishing.com |
By analogy, incorporating 1-Cyclopropyl-2-methylpropan-1-amine into polymer structures could yield specialty materials with similarly enhanced characteristics, leveraging both the steric bulk of the substituent and the inherent properties of the cyclopropane ring.
Development of Surface Modifiers or Cross-linking Agents
The chemical reactivity of 1-Cyclopropyl-2-methylpropan-1-amine makes it a candidate for use as both a surface modifier and a cross-linking agent.
Surface Modification: The primary amine group is a versatile functional group for anchoring the molecule to various substrates. Amine functionalities are widely used to alter the surface properties of materials, such as improving hydrophilicity, biocompatibility, or adhesion. nih.govpolysciences.com For instance, surfaces containing electrophilic groups like epoxides, acyl chlorides, or isocyanates can readily react with the amine of 1-Cyclopropyl-2-methylpropan-1-amine. This covalent attachment would result in a surface decorated with cyclopropyl moieties, potentially altering its physical and chemical characteristics, such as wettability and chemical resistance. Studies have shown that modifying polymer surfaces via aminolysis can significantly enhance cell attachment and proliferation, demonstrating the utility of introducing amine-containing compounds to material surfaces. nih.gov
Cross-linking Agents: A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com For a molecule to act as a cross-linker, it must have a functionality of at least two, meaning it must be able to form at least two bonds. youtube.com
1-Cyclopropyl-2-methylpropan-1-amine, as a primary amine, has two reactive N-H bonds. This allows it to react twice with suitable functional groups on polymer chains, such as epoxides or isocyanates, thereby acting as a difunctional cross-linker. Furthermore, research has explored the use of the cyclopropyl group itself as a latent reactive site for cross-linking. dur.ac.uk Under specific conditions, such as thermal or chemical initiation, the strained cyclopropane ring can undergo ring-opening reactions, forming new covalent bonds between polymer chains. dur.ac.uk This dual reactivity—stemming from both the primary amine and the cyclopropyl ring—presents a potential for creating polymer networks with unique architectures and properties.
Exploration as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one stereoisomer over another.
1-Cyclopropyl-2-methylpropan-1-amine possesses a stereogenic center at the carbon atom bonded to the nitrogen, the cyclopropyl ring, and the isopropyl group. This inherent chirality makes its enantiopure forms potential candidates for use as chiral auxiliaries in asymmetric synthesis. Chiral amines are a well-established class of auxiliaries, famously exemplified by derivatives of amino acids and compounds like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).
The general strategy for using a chiral amine auxiliary involves its conversion into an amide or imine by reaction with the substrate. The chiral auxiliary then directs subsequent reactions, such as alkylations or aldol additions, at a position alpha to the carbonyl or imine group. The steric hindrance provided by the auxiliary's substituents blocks one face of the intermediate enolate or enamine, forcing the incoming electrophile to approach from the less hindered face.
| Requirement | Description | Applicability to 1-Cyclopropyl-2-methylpropan-1-amine |
|---|---|---|
| High Stereoselectivity | Must effectively control the stereochemical outcome of the reaction. | The bulky cyclopropyl and isopropyl groups adjacent to the chiral center could provide significant steric bias to control the approach of reagents. |
| Ease of Attachment/Removal | Should be easily attached to the substrate and removed under mild conditions without racemizing the product. | As a primary amine, it can readily form amides or imines. The resulting amide/imine bond can be cleaved by standard hydrolytic methods. |
| Recoverability | Should be recoverable in high yield and optical purity for reuse. | As a relatively simple amine, it would likely be recoverable through extraction or chromatography after cleavage. |
While specific applications of 1-Cyclopropyl-2-methylpropan-1-amine as a chiral auxiliary are not prevalent in the literature, its structural features are consistent with those of successful auxiliaries. Its enantiopure forms could potentially be employed to control the stereochemistry of a wide range of transformations, making it a valuable tool for the synthesis of complex chiral molecules.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical and fine chemical industries are increasingly prioritizing environmentally benign synthetic methods. nih.gov Future research on 1-Cyclopropyl-2-methylpropan-1-amine is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Further Advancements in Biocatalysis and Enzymatic Transformations
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are powerful tools for asymmetric synthesis. worktribe.com Future research will likely focus on engineering these enzymes to exhibit high activity and stereoselectivity for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine.
Amine dehydrogenases, for instance, facilitate the reductive amination of ketones or aldehydes. nih.gov Wild-type amine dehydrogenases have already shown efficacy in synthesizing short chiral alkyl amines and amino alcohols. frontiersin.org Directed evolution and rational design could be employed to tailor an amine dehydrogenase to efficiently convert 1-cyclopropyl-2-methylpropan-1-one (B1280557) into the desired chiral amine with high enantiomeric excess.
Transaminases, which catalyze the transfer of an amino group from a donor to a ketone acceptor, are another promising avenue. acs.org While wild-type transaminases are often limited to smaller substrates, protein engineering has successfully expanded their scope to bulkier molecules. nih.gov A key challenge in transaminase-catalyzed reactions is shifting the reaction equilibrium towards the product; innovative strategies to overcome this will be crucial for the efficient synthesis of 1-Cyclopropyl-2-methylpropan-1-amine. worktribe.com
The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. For example, a chemoenzymatic strategy could involve the biocatalytic production of a chiral cyclopropane (B1198618) core, which is then chemically diversified. nsf.gov
| Enzyme Class | Potential Application in Synthesis of 1-Cyclopropyl-2-methylpropan-1-amine | Key Research Focus |
| Amine Dehydrogenase | Asymmetric reductive amination of 1-cyclopropyl-2-methylpropan-1-one. | Protein engineering for improved substrate specificity and stereoselectivity. |
| Transaminase | Stereoselective conversion of 1-cyclopropyl-2-methylpropan-1-one. | Overcoming equilibrium limitations and expanding substrate scope to include bulkier cyclopropyl (B3062369) ketones. |
| Imine Reductase | Asymmetric reduction of a pre-formed imine intermediate. | Engineering enzymes for high enantioselectivity with sterically demanding substrates. |
Exploration of Solvent-Free and Atom-Economical Syntheses
Solvent-free reaction conditions represent a significant step forward in green chemistry, often leading to shorter reaction times, higher yields, and simplified product isolation. nih.gov Mechanochemical methods, such as ball milling, which induce chemical reactions through mechanical energy, could be explored for the synthesis of precursors to 1-Cyclopropyl-2-methylpropan-1-amine, such as the corresponding primary amide. nih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov Future synthetic routes to 1-Cyclopropyl-2-methylpropan-1-amine will likely be designed to maximize atom economy. Addition reactions, such as the Diels-Alder reaction, are inherently 100% atom-economical and could be used to construct key intermediates. nih.gov Catalytic hydrogenations are also highly atom-economical and are widely used in industry. primescholars.com In contrast, reactions that generate stoichiometric byproducts, such as the Wittig reaction or the Gabriel synthesis of primary amines, have poor atom economy and may be avoided in future large-scale production. wikipedia.orgprimescholars.com
Discovery of Novel Reactivity Patterns and Transformations
The strained three-membered ring of cyclopropylamines imparts unique reactivity that can be harnessed for novel chemical transformations. While the reactivity of N-aryl cyclopropylamines has been explored in photocycloadditions and other reactions, the reactivity of aliphatic cyclopropylamines like 1-Cyclopropyl-2-methylpropan-1-amine is less understood.
Future research could investigate the propensity of 1-Cyclopropyl-2-methylpropan-1-amine to undergo ring-opening reactions under various conditions. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to specific cleavage of the cyclopropyl group, a transformation that proceeds through an amine radical cation intermediate. researchgate.net Similar studies on 1-Cyclopropyl-2-methylpropan-1-amine could reveal new synthetic pathways and provide insights into its electronic properties.
The metabolism of cyclopropylamines is also an area of interest, as it can lead to bioactivation and the formation of reactive intermediates. hyphadiscovery.com Understanding the metabolic fate of the cyclopropyl group in 1-Cyclopropyl-2-methylpropan-1-amine could be important for its potential applications in medicinal chemistry.
Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. arxiv.org These tools can be applied to accelerate the development of efficient and stereoselective syntheses of 1-Cyclopropyl-2-methylpropan-1-amine.
ML models can be trained on existing datasets of stereoselective reactions to predict the enantioselectivity of a given transformation. arxiv.org This could be particularly valuable for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, where control of the chiral center is crucial. By analyzing the features of the catalyst, substrate, and solvent, ML algorithms can guide the selection of optimal reaction conditions to achieve high enantiomeric excess. researchgate.net
| AI/ML Application | Potential Impact on 1-Cyclopropyl-2-methylpropan-1-amine Synthesis |
| Stereoselectivity Prediction | Rapid identification of optimal catalysts and reaction conditions for asymmetric synthesis. |
| Reaction Optimization | Efficient exploration of the reaction parameter space to maximize yield and purity. |
| Enzyme Engineering | Accelerated development of highly active and selective biocatalysts for the synthesis of the target chiral amine. |
| Retrosynthesis Planning | Design of novel and efficient synthetic routes to 1-Cyclopropyl-2-methylpropan-1-amine. |
Broader Scope in Advanced Materials and Supramolecular Chemistry Research
The unique structural features of 1-Cyclopropyl-2-methylpropan-1-amine make it an interesting candidate for incorporation into advanced materials and supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.org
Aliphatic peptides have been shown to self-assemble into supramolecular nanofibrils. researchgate.net The aliphatic nature of 1-Cyclopropyl-2-methylpropan-1-amine suggests that it could be used as a building block for the design of novel self-assembling systems. The chiral center and the rigid cyclopropyl group could introduce specific stereochemical constraints, leading to the formation of well-defined supramolecular structures with interesting properties.
Proton-bound clusters of aliphatic amides and amines have been studied in the gas phase to understand the fundamentals of supramolecular interactions. nih.gov The amine group in 1-Cyclopropyl-2-methylpropan-1-amine could participate in hydrogen bonding and other non-covalent interactions, making it a candidate for studies in host-guest chemistry and the formation of supramolecular polymers. acs.org The exploration of this compound in the context of supramolecular and materials chemistry is a nascent field with significant potential for future discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
